A Technical Guide to the Physicochemical Characterization of 4-(1-methylethyl)-2(3H)-thiazolone
A Technical Guide to the Physicochemical Characterization of 4-(1-methylethyl)-2(3H)-thiazolone
Abstract
Chemical Identity and Theoretical Properties
The first step in characterizing any novel compound is to establish its fundamental identity. This involves defining its structure, molecular formula, and theoretical molecular weight.
The structure of 4-(1-methylethyl)-2(3H)-thiazolone, also known as 4-isopropyl-2(3H)-thiazolone, is defined by a five-membered thiazole ring containing a ketone at position 2 and an isopropyl group at position 4.
Caption: Chemical structure of 4-(1-methylethyl)-2(3H)-thiazolone.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(1-methylethyl)-1,3-thiazol-2(3H)-one |
| Molecular Formula | C₆H₉NOS |
| Average Molecular Weight | 143.21 g/mol |
| Monoisotopic Molecular Weight | 143.04048 g/mol |
Predicted Physicochemical Properties
While experimental data is sparse, computational methods can provide valuable estimates for key properties. Researchers should consider these as preliminary data points to be confirmed empirically.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates lipophilicity; influences membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Affects transport properties and blood-brain barrier penetration. |
| pKa (Acidic Proton on N) | ~8.5 - 9.5 | Determines the ionization state at physiological pH, impacting receptor binding and solubility. |
| Aqueous Solubility | Low to Moderate | Critical for formulation, bioavailability, and in vitro assay design. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |
Synthesis and Characterization Workflow
A systematic workflow is essential for producing a well-characterized compound. The process begins with a reliable synthetic route, followed by rigorous purification and a battery of analytical techniques to confirm structure and purity.
Proposed Synthetic Pathway
The synthesis of 4-substituted-2(3H)-thiazolones can be achieved via several established methods.[1][2] A common and effective approach is the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea.[3][4] For the target compound, this would involve reacting 1-bromo-3-methyl-2-butanone with thiourea followed by hydrolysis.
Caption: Overall workflow for synthesis and characterization.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the key physicochemical properties of 4-(1-methylethyl)-2(3H)-thiazolone. These methods are fundamental in analytical chemistry and are widely used in the pharmaceutical industry.[5][6]
Protocol 3.1: Structural Confirmation via Spectroscopy
Objective: To unambiguously confirm the chemical structure of the synthesized compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Acquisition:
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Acquire a proton spectrum.
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Expected Signals: A doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl CH, a singlet for the vinylic proton on the thiazolone ring, and a broad singlet for the N-H proton.
-
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¹³C NMR Acquisition:
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Acquire a carbon spectrum (e.g., using a DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ signals).
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Expected Signals: Resonances for the two equivalent isopropyl methyl carbons, the isopropyl CH carbon, the two sp² carbons of the thiazole ring, and the carbonyl (C=O) carbon.
-
-
Data Analysis: Integrate proton signals and assign all peaks to their respective atoms in the structure. Ensure chemical shifts and coupling constants are consistent with the proposed structure.
B. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample using a KBr pellet or as a thin film on a salt plate (if liquid/low melting solid).
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Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
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Data Analysis:
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Expected Key Peaks: A strong C=O stretch (approx. 1680-1700 cm⁻¹), an N-H stretch (approx. 3100-3300 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹), and a C=C stretch (approx. 1600-1650 cm⁻¹).
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C. High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Acquisition: Analyze the sample using an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
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Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Compare the measured mass to the theoretical monoisotopic mass (143.04048 for [M+H]⁺ of C₆H₉NOS). An accuracy of <5 ppm provides strong evidence for the molecular formula.
Protocol 3.2: Melting Point Determination
Objective: To determine the melting point range, a key indicator of compound purity.
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in a calibrated melting point apparatus.
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Heating: Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
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Interpretation: A sharp melting range (T₂ - T₁ < 2°C) is indicative of a highly pure compound. A broad or depressed range suggests the presence of impurities.
Protocol 3.3: Aqueous Solubility Assessment
Objective: To determine the solubility of the compound in an aqueous medium, critical for biological assays.
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Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
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Sample Preparation: In a clear glass vial, add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a known amount of the solid compound to create a slurry.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Separation: Centrifuge the sample to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration using a calibrated HPLC-UV or LC-MS method against a standard curve.
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Reporting: Express solubility in units of µg/mL or µM.
Conclusion
The systematic characterization of novel chemical entities like 4-(1-methylethyl)-2(3H)-thiazolone is a cornerstone of rigorous scientific research. While published data for this specific molecule is scarce, this guide provides the theoretical foundation and validated experimental protocols necessary for its comprehensive analysis. By following this framework, researchers in drug discovery and chemical synthesis can confidently generate the high-quality data required to assess its potential, ensure its purity, and enable its effective use in further studies.
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